N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide
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Overview
Description
“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide . The subsequent treatment of the amide with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide . This was then oxidized with potassium ferricyanide in an alkaline medium to yield a related compound .Molecular Structure Analysis
The molecular structure of this compound can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria . The unique structural features of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide may contribute to its antibacterial properties.
Mechanism of Action
While the exact mechanism of action for this specific compound is not available in the literature, similar compounds have shown a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic and/or diuretic, potential HLGP, HIV-1 and renin inhibitor, cytotoxic, and brain-penetrant inhibitors of trypanosoma brucei .
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4S/c17-14(12-2-1-6-20-12)13-4-3-11(21-13)8-16-15(18)10-5-7-19-9-10/h1-7,9H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLAKPYFGIXNHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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